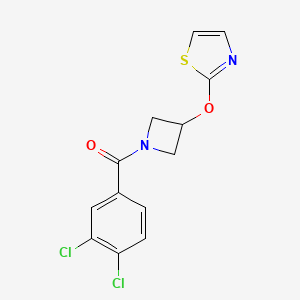

(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

描述

(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic compound featuring a methanone core bridging a 3,4-dichlorophenyl group and a 3-(thiazol-2-yloxy)azetidine moiety. This structural combination suggests applications in medicinal chemistry, particularly given the prevalence of azetidine and thiazole motifs in drug discovery .

属性

IUPAC Name |

(3,4-dichlorophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2S/c14-10-2-1-8(5-11(10)15)12(18)17-6-9(7-17)19-13-16-3-4-20-13/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJHCLGCECWKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves a multi-step process:

Formation of the Thiazole Ring: : The thiazole moiety is usually synthesized via the Hantzsch thiazole synthesis, involving the condensation of a 2-aminothiazole with an appropriate alpha-haloketone.

Attachment of the Azetidine Ring: : The azetidine ring can be attached through a nucleophilic substitution reaction where a 3-(thiazol-2-yloxy) group reacts with an azetidin-1-yl halide under basic conditions to yield the desired product.

Final Coupling Step: : The final step involves coupling the (3,4-Dichlorophenyl)methanone with the intermediate formed in the previous step, using standard amide bond formation techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may employ streamlined versions of the laboratory methods, optimizing reaction conditions for scalability, such as:

Utilizing flow chemistry to enhance reaction efficiency and yield.

Employing continuous stirred-tank reactors (CSTR) for better control over reaction parameters.

化学反应分析

Oxidation: : This compound can undergo oxidation reactions, potentially at the thiazole ring or the azetidine moiety, using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions may be employed to modify the ketone group, converting it to an alcohol using reagents like sodium borohydride.

Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially in the presence of activating groups.

Oxidation: : Hydrogen peroxide, potassium permanganate.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Chlorine, bromine, electrophilic reagents.

Oxidation Products: : Hydroxylated derivatives of the compound.

Reduction Products: : Alcohol derivatives.

Substitution Products: : Halogenated derivatives at the phenyl ring.

科学研究应用

(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone has significant applications in several domains:

Chemistry: : It serves as a model compound for studying azetidine and thiazole chemistry, including reaction mechanisms and synthetic applications.

Biology: : The compound is explored for its biological activities, such as potential antimicrobial or antitumor properties, due to the bioactivity of the thiazole ring.

Medicine: : Its structure is investigated for the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: : The compound may find use in the development of new materials or as intermediates in the synthesis of complex organic molecules.

作用机制

Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, leveraging the reactivity of its azetidine and thiazole moieties.

Receptor Modulation: : It may act as a modulator of biological receptors, potentially interfering with signal transduction pathways.

相似化合物的比较

Core Heterocyclic Systems: Azetidine vs. Larger Rings

- Target Compound : The azetidine ring confers rigidity and metabolic stability compared to larger rings (e.g., piperidine or pyrrolidine). Its compact size may enhance binding affinity by reducing conformational flexibility .

- AZD1979: Contains a spiro-oxetanylazetidinyl moiety, which improves pharmacokinetics (PK) by balancing solubility and membrane permeability.

- Thiadiazole/Thiazolidinone Derivatives: Compounds like 2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one () use five-membered thiadiazole or thiazolidinone rings. These systems offer diverse hydrogen-bonding capabilities but may exhibit faster metabolic clearance due to larger ring sizes .

Substituent Effects: Dichlorophenyl and Thiazole Groups

- 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl : The target compound’s 3,4-dichloro substitution on the phenyl ring creates distinct electronic and steric effects compared to 2,4-dichloro analogs (e.g., ). The 3,4-substitution may enhance π-π stacking interactions in hydrophobic binding pockets, whereas 2,4-substitution could alter steric hindrance .

- Thiazole-oxy vs. However, thiadiazoles (e.g., in Bhole & Bhusari’s antitumor compounds) often exhibit higher electronegativity, which may influence redox properties or target selectivity .

生物活性

(3,4-Dichlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a compound of significant interest due to its potential therapeutic applications. The thiazole and azetidine moieties contribute to its biological activity, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes:

- A dichlorophenyl group that may enhance lipophilicity and biological interaction.

- A thiazole ring known for its role in various biological activities.

- An azetidine ring which can influence the pharmacokinetic properties of the compound.

The proposed mechanism of action for this compound involves interaction with specific molecular targets, potentially including:

- Enzymes: Inhibition or modulation of enzyme activity could lead to altered metabolic pathways.

- Receptors: Binding affinity to various receptors might influence physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and azetidine structures. For instance:

- Compounds similar in structure have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant potency .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis induction |

| 4i | HepG2 | 2.32 | Cell cycle arrest |

Antimicrobial Activity

Thiazole derivatives have been noted for their antimicrobial properties. Studies suggest that this compound may possess moderate antibacterial and antifungal activities, although specific data on this compound is limited.

Other Biological Activities

The compound's structural components suggest potential anti-inflammatory and analgesic activities. The thiazole ring is often associated with such effects due to its ability to modulate inflammatory pathways.

Case Studies

- In Vitro Studies : Research conducted on related compounds showed that modifications in the side chains significantly influenced their cytotoxicity against cancer cells. For example, substituting different groups on the azetidine ring altered the IC50 values substantially, suggesting a structure-activity relationship that could be explored for optimizing therapeutic efficacy .

- In Vivo Studies : While specific in vivo data for this compound is sparse, analogous thiazole-containing compounds have demonstrated promising results in animal models, indicating potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。